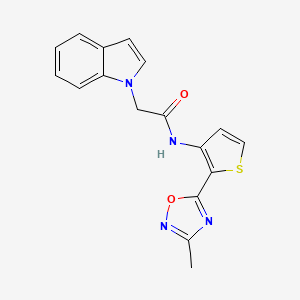

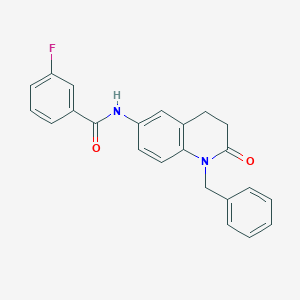

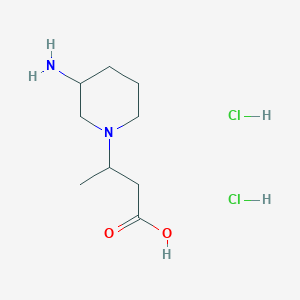

![molecular formula C25H18FNOS B2425160 4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-59-9](/img/structure/B2425160.png)

4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, or 4-F-2-E-8-P-2,3-DHTQ for short, is a synthetic molecule that has been studied for its potential applications in a variety of scientific research fields. It is a member of the thienoquinoline family of molecules, which are known for their unique properties that make them attractive for research applications. This molecule has been studied for its potential uses in drug discovery, photochemistry, and other areas of research.

Scientific Research Applications

Optical and Electrical Properties

- Optical Properties: The structural and optical properties of compounds closely related to 4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, like 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile, were studied. These compounds were found to be polycrystalline in powder form and turned into nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. The optical properties, such as absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, were determined based on spectrophotometer measurements (Zeyada et al., 2016).

- Electrical Properties: The AC electrical conductivity and dielectrical properties of similar compounds were determined, highlighting the influence of substitution groups on these parameters. The AC electrical conduction was governed by the correlated barrier hopping (CBH) mechanism, and dielectric behaviors were investigated using the impedance spectroscopy technique, revealing a remarkable dependence on frequency and temperature (Zeyada et al., 2016).

Photophysical Properties

- Excited-state Intramolecular Proton Transfer (ESIPT): Compounds related to 4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline exhibited intriguing photophysical behaviors. These compounds showed single absorption in studied solvents and dual emissions (normal emission and ESIPT emission), with large Stokes’ shift emission patterns. The photophysical study demonstrated that the emission properties of the compounds depend on solvent polarity, and they are thermally stable up to 300 °C (Padalkar & Sekar, 2014).

Biological and Medicinal Applications

- Antimycobacterial Activity: Certain quinoline derivatives, including those structurally related to 4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, were synthesized and evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives displayed significant activity, indicating potential applications in treating bacterial infections (Balamurugan et al., 2010).

- G-Protein Coupled Receptor (GPCR) Ligands and Anticancer Activity: Novel quinolines were recognized and evaluated as GPCR ligands through molecular evaluations. These compounds showed significant enhancement as phosphoinositol 3-kinase (PI3Kinase) inhibitors and appreciable enhancement in MTT assay of breast and skin cancer cell lines, indicating their potential as anticancer drugs with thrombolytic effects (Thangarasu et al., 2018).

properties

IUPAC Name |

4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FNOS/c26-18-9-6-17(7-10-18)8-12-23-21-14-15-29-25(21)22-16-20(11-13-24(22)27-23)28-19-4-2-1-3-5-19/h1-13,16H,14-15H2/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYMFVCEBBXMTB-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

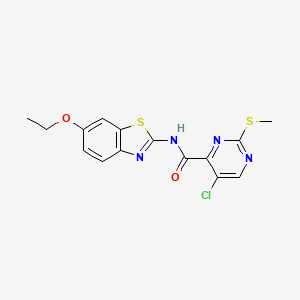

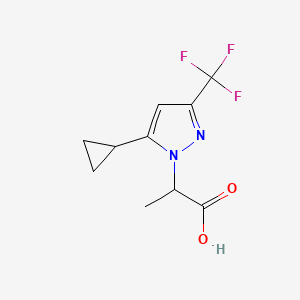

![Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2425078.png)

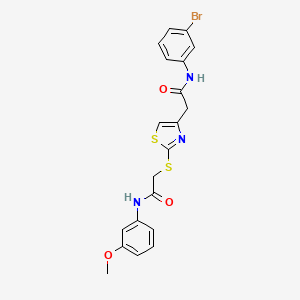

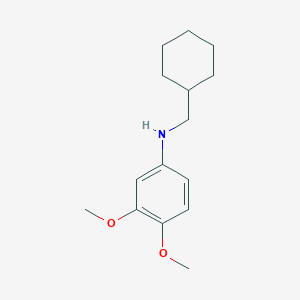

![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)

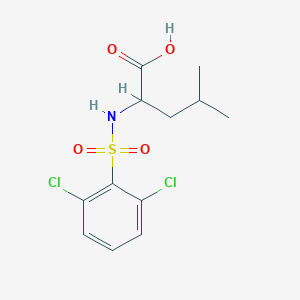

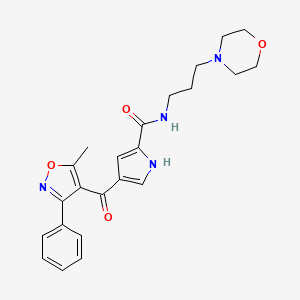

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2425088.png)

![1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425091.png)

![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)